
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is a chemical compound that consists of a silver ion coordinated with a thiolate ligand derived from 2,4,4,6,6-pentamethylheptane-2-thiol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate typically involves the reaction of silver nitrate with 2,4,4,6,6-pentamethylheptane-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
AgNO3+C7H7S→AgS-C7H7+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other thiols or phosphines.
Major Products Formed
Oxidation: Disulfides and silver oxide.
Reduction: Metallic silver and the corresponding thiol.
Substitution: New silver-thiolate complexes with different ligands.
Aplicaciones Científicas De Investigación
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate has several scientific research applications:
Materials Science: Used in the synthesis of silver nanoparticles and nanocomposites.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of conductive inks and coatings.
Mecanismo De Acción
The mechanism of action of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate involves the interaction of the silver ion with biological molecules or substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalysis, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Silver;2,2,4,6,6-pentamethylheptane-2-thiolate
- Silver;2,4,4,6,6-tetramethylheptane-2-thiolate
- Silver;2,4,4,6,6-trimethylheptane-2-thiolate
Uniqueness
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is unique due to the specific steric and electronic properties imparted by the 2,4,4,6,6-pentamethylheptane-2-thiolate ligand. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
43126-83-6 |
|---|---|
Fórmula molecular |
C12H25AgS |
Peso molecular |
309.26 g/mol |
Nombre IUPAC |
silver;2,4,4,6,6-pentamethylheptane-2-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-10(2,3)8-11(4,5)9-12(6,7)13;/h13H,8-9H2,1-7H3;/q;+1/p-1 |
Clave InChI |
WNYXGRDJGRANQR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)CC(C)(C)CC(C)(C)[S-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


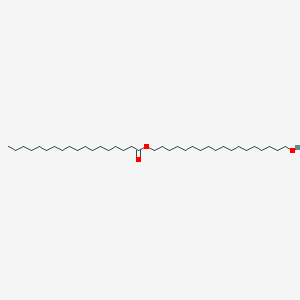
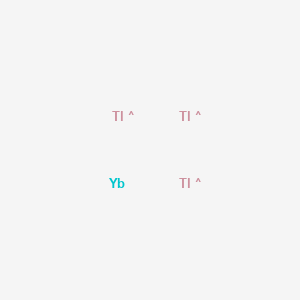
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
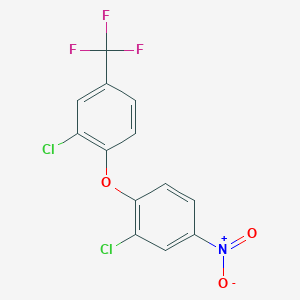

![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

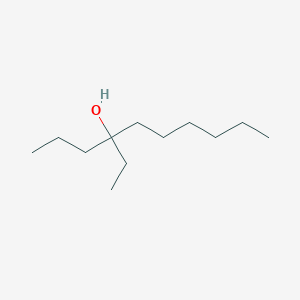

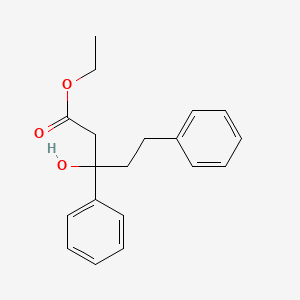
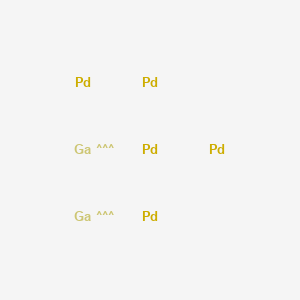
![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
